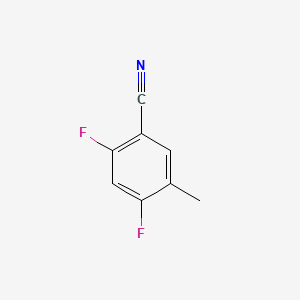

2,4-Difluoro-5-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUFHRSTBTZWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444263 | |

| Record name | 2,4-Difluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329314-68-3 | |

| Record name | 2,4-Difluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 329314-68-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluoro-5-methylbenzonitrile: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2,4-Difluoro-5-methylbenzonitrile (CAS No. 329314-68-3), a fluorinated aromatic nitrile that serves as a critical intermediate in medicinal chemistry. The document details its physicochemical properties, outlines a robust synthesis protocol with mechanistic insights, and delves into its primary application as a key building block for a novel class of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this specialized compound.

Compound Profile and Physicochemical Properties

This compound is a polysubstituted aromatic compound featuring a nitrile group, two fluorine atoms, and a methyl group on the benzene ring. These functional groups impart specific reactivity and properties that are highly valuable in organic synthesis, particularly in the construction of complex pharmaceutical agents. The fluorine atoms, in particular, are strategically incorporated in drug design to modulate electronic properties, lipophilicity, metabolic stability, and binding affinity.[1]

The core properties of the compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 329314-68-3 | [1] |

| Molecular Formula | C₈H₅F₂N | [1][2] |

| Molecular Weight | 153.13 g/mol | [1][3] |

| Appearance | Solid (Typical) | [4] |

| Solubility | Low solubility in water; Soluble in common organic solvents. | [4] |

| Stability | Stable under normal storage conditions. | [4] |

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is through a cyanation reaction of a corresponding halogenated precursor.[1] The most direct method involves the displacement of an iodide from 1,5-difluoro-2-iodo-4-methylbenzene using a cyanide source, typically catalyzed by a copper(I) salt.

Synthesis Workflow Diagram

The following diagram illustrates the key transformation in the synthesis of this compound.

Caption: Synthesis of the target compound via copper-catalyzed cyanation.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established Rosenmund-von Braun reactions for aryl halides and should be adapted and optimized under appropriate laboratory conditions.[1][5]

-

Inert Atmosphere Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,5-difluoro-2-iodo-4-methylbenzene (1.0 eq).

-

Reagent Addition: Add Copper(I) cyanide (CuCN, ~1.2 eq) to the flask.

-

Solvent Introduction: Add a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to the flask under a positive flow of nitrogen. The solvent volume should be sufficient to ensure effective stirring (e.g., 3-5 mL per mmol of substrate).

-

Reaction Execution: Heat the reaction mixture to 100–150 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ferric chloride and ammonia to complex the copper salts.

-

Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Copper(I) Cyanide (CuCN): This is the classic and most effective reagent for this type of nucleophilic aromatic substitution (Rosenmund-von Braun reaction). The copper(I) species coordinates to the aryl halide, facilitating the displacement of the iodide by the cyanide nucleophile.

-

Polar Aprotic Solvent (DMF/NMP): These solvents are ideal as they can dissolve the ionic copper cyanide complex and the organic substrate, and their high boiling points are suitable for the elevated temperatures required for the reaction to proceed at a reasonable rate.[6]

-

Inert Atmosphere: An inert nitrogen or argon atmosphere is crucial to prevent oxidation of the copper(I) catalyst and to avoid side reactions involving atmospheric moisture and oxygen.[6]

Application in Medicinal Chemistry: A PARP1 Inhibitor Building Block

The primary and most significant application of this compound is as a key intermediate in the synthesis of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[1] PARP1 is an enzyme that is overexpressed in many types of cancer, and its inhibition is a clinically validated therapeutic strategy, especially for cancers with deficiencies in DNA repair pathways (e.g., those with BRCA mutations).[1]

The 2,4-difluoro aromatic motif is not merely a structural scaffold but an active participant in enhancing the biological activity of the final drug molecule. The strategically placed fluorine atoms can form critical hydrogen bonds with amino acid residues, such as Glu763 and Ser864, within the active site of the PARP1 enzyme.[1] This enhanced binding affinity can lead to more potent and selective inhibition, improving the overall efficacy and pharmacokinetic profile of the inhibitor.[1]

Logical Pathway for Application

The following diagram illustrates the logical flow from the basic chemical intermediate to its high-value application in cancer therapy research.

Caption: From chemical intermediate to targeted biological action.

Spectroscopic Analysis (Predicted)

While verified experimental spectra for this compound are not widely available in public databases, its structure allows for a confident prediction of its key spectroscopic features. A researcher synthesizing this compound should expect the following characteristics:

-

¹H NMR:

-

A singlet for the methyl (–CH₃) protons, likely in the range of δ 2.2–2.5 ppm.

-

Two aromatic protons, which will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The proton at C6 (adjacent to the methyl group) and the proton at C3 (between the two fluorine atoms) will have distinct chemical shifts and coupling patterns.

-

-

¹³C NMR:

-

A signal for the methyl carbon (–CH₃) around δ 20 ppm.

-

The nitrile carbon (–C≡N) signal will be downfield, typically δ 115–120 ppm.

-

Multiple aromatic carbon signals, with those directly bonded to fluorine exhibiting large carbon-fluorine coupling constants (¹JCF).

-

-

¹⁹F NMR:

-

Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to nearby protons.

-

-

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption band characteristic of the nitrile (–C≡N) stretch, typically appearing around 2220–2240 cm⁻¹.

-

Strong absorption bands in the 1000–1400 cm⁻¹ region corresponding to C–F stretching.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 153, corresponding to the molecular weight of the compound.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat sources and strong oxidizing agents.[4]

-

In case of exposure:

-

Skin: Wash off immediately with plenty of water.

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.

-

Conclusion

This compound is a highly specialized chemical intermediate whose value is intrinsically linked to its role in modern drug discovery. Its unique substitution pattern, particularly the presence of two fluorine atoms, makes it an ideal building block for creating potent and selective PARP1 inhibitors for cancer therapy. Understanding its synthesis, reactivity, and the rationale behind its application provides researchers with the foundational knowledge needed to leverage this compound in the development of next-generation therapeutics.

References

- Google Patents. (2007). CN1962623A - Process for preparing 2,4-difluoro benzonitril.

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile, m-fluoro- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (2008). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-5-nitrobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-5-propan-2-yloxybenzonitrile. Retrieved from [Link]

- Google Patents. (1993). US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.

Sources

- 1. This compound|CAS 329314-68-3 [benchchem.com]

- 2. This compound [chemicalbook.com]

- 3. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Difluoro-5-Methyl-Benzonitrile | Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 5. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A-Z Guide to 2,4-Difluoro-5-methylbenzonitrile: Synthesis, Applications, and Experimental Protocols

Abstract

This technical guide provides an in-depth analysis of 2,4-Difluoro-5-methylbenzonitrile (CAS No. 329314-68-3), a fluorinated aromatic nitrile that serves as a critical intermediate in medicinal chemistry.[1] The strategic placement of its difluoro and methyl groups on the benzonitrile core makes it a valuable building block for synthesizing targeted therapeutics, particularly in oncology. This document details its physicochemical properties, outlines a robust synthetic protocol, explores its applications in drug discovery with a focus on PARP1 inhibitors, and provides comprehensive data on its spectroscopic characterization and safe handling procedures. The insights herein are tailored for researchers, chemists, and professionals in drug development, aiming to facilitate the effective utilization of this versatile compound.

Introduction and Physicochemical Properties

This compound, with the molecular formula C₈H₅F₂N, is a solid organic compound recognized for its utility as a synthetic intermediate.[1][2] The introduction of fluorine atoms is a well-established strategy in drug design to modulate key properties such as pKa, lipophilicity, and metabolic stability of lead compounds.[1] The nitrile group is also a valuable pharmacophore, known for its ability to participate in hydrogen bonding and other key interactions within enzyme active sites.[3] This compound's structure is particularly advantageous for creating molecules that require specific steric and electronic profiles for high-affinity binding to biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 329314-68-3 | [1][2] |

| Molecular Formula | C₈H₅F₂N | [1][2] |

| Molecular Weight | 153.13 g/mol | [1][4] |

| Appearance | Cream to yellow Crystalline Solid | [2] |

| Melting Point | 43-50 °C | [2][4] |

| Boiling Point | 212.8 °C at 760 mmHg | [2][4] |

| Density | ~1.2 g/cm³ | [2] |

| Flash Point | 82.5 °C | [2][4] |

| Solubility | Low in water; Soluble in common organic solvents | [5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is often achieved via a cyanation reaction from a corresponding halogenated precursor. A common and effective method involves the reaction of 1,5-Difluoro-2-iodo-4-methylbenzene with a cyanide source, such as cuprous cyanide (CuCN).[1]

Causality of Experimental Choices:

-

Precursor: 1,5-Difluoro-2-iodo-4-methylbenzene is an ideal starting material. The iodine atom is a superior leaving group compared to bromine or chlorine in nucleophilic aromatic substitution reactions, facilitating the displacement by the cyanide nucleophile under milder conditions.

-

Cyanide Source: Cuprous cyanide (CuCN) is preferred over alkali metal cyanides like NaCN or KCN in this context (a Rosenmund-von Braun reaction). Cu(I) coordinates to the nitrile, increasing its nucleophilicity and facilitating the reaction with the aryl halide.

-

Solvent: A high-boiling polar aprotic solvent such as DMF or NMP is typically used to ensure the solubility of the reactants and to allow the reaction to proceed at an elevated temperature, which is necessary to overcome the activation energy of the C-I bond cleavage.

-

Catalysis: While not always required with an iodo-precursor, in related syntheses using bromides, palladium complexes or copper-based catalysts with ligands like N,N'-dimethylethylenediamine are used to facilitate the cyanation, enhancing reaction rate and yield.[6][7]

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

-

Reagent Charging: Under a nitrogen atmosphere, charge the flask with 1,5-Difluoro-2-iodo-4-methylbenzene (1.0 equiv), cuprous cyanide (1.2 equiv), and dry DMF.

-

Reaction Execution: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and HCl to decompose the copper cyanide complex.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: PARP1 inhibition pathway in BRCA-deficient cancer cells.

Spectroscopic and Analytical Data

Confirming the identity and purity of this compound is essential. The following tables summarize expected spectroscopic data.

Table 2: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings |

| ¹H NMR | ~7.5-7.8 (m, 2H, Ar-H), ~2.3 (s, 3H, -CH₃) | H-F couplings expected |

| ¹³C NMR | ~160 (d, C-F), ~115 (CN), ~140 (C-CH₃), ~20 (CH₃) | C-F couplings (JCF) are characteristic |

| ¹⁹F NMR | Shifts characteristic for ortho/para fluoroaromatics | F-F and F-H couplings |

Table 3: Key IR and MS Data

| Technique | Characteristic Feature | Expected Value |

| IR Spectroscopy | C≡N stretch (strong, sharp) | ~2230 cm⁻¹ |

| C-F stretch (strong) | ~1200-1300 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 153.04 |

Note: Actual spectroscopic values may vary slightly based on solvent and instrumentation. The provided data is based on typical values for similarly structured compounds. [8][9]

Safety and Handling Protocol

This compound is classified as an irritant and may be harmful if inhaled, swallowed, or in contact with skin. [10]Strict adherence to safety protocols is mandatory.

Step-by-Step Handling Procedure

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. [10][11]2. Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [5][10][11]3. Dispensing: As a solid, avoid generating dust when weighing or transferring the material. [10]4. Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from oxidizing agents and sources of heat. [5][10]5. Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for chemical waste disposal.

-

Disposal: Dispose of waste material and empty containers in accordance with all local, state, and federal regulations at an approved waste disposal plant. [10][11]7. First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. [10] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. [10][11] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [10] * Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [11]

-

References

- Process for preparing 2,4-difluoro benzonitril. (2007). Google Patents.

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

- Process for preparing 2,4-difluorocyanobenzene. (2009). Google Patents.

-

Kumar, A. A. P., & Raman, R. G. (2017). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Oriental Journal of Chemistry. Retrieved January 5, 2026, from [Link]

-

2,4-difluoro-3-methylbenzonitrile (C8H5F2N). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound|CAS 329314-68-3 [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 2,4-Difluoro-5-Methyl-Benzonitrile | Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 6. CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents [patents.google.com]

- 7. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile – Oriental Journal of Chemistry [orientjchem.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

2,4-Difluoro-5-methylbenzonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 2,4-Difluoro-5-methylbenzonitrile

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS No. 329314-68-3), a key fluorinated intermediate in contemporary medicinal chemistry. While this molecule is noted for its role as a critical building block in the synthesis of advanced therapeutic agents, particularly Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a consolidated resource detailing its structural and spectroscopic characteristics is lacking.[1] This document synthesizes information from foundational spectroscopic principles and data from analogous structures to present a detailed elucidation of its molecular architecture. We will cover its core structure, predictable physicochemical properties, and an in-depth analysis of its expected spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a validated synthetic protocol and a logical workflow for its characterization are presented to provide researchers with a self-validating system for its preparation and identity confirmation. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this versatile synthetic intermediate.

This compound is a substituted aromatic nitrile whose value in pharmaceutical development has grown significantly. Its molecular framework is integral to the design of potent and selective enzyme inhibitors. Most notably, it serves as a crucial synthetic precursor for a new generation of PARP1 inhibitors, which are paramount in oncology, especially for treating BRCA-deficient cancers.[1] The strategic placement of two fluorine atoms and a methyl group on the benzonitrile scaffold is not trivial; it is a deliberate design choice to modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with target proteins.[1] The fluorine atoms, in particular, can engage in critical hydrogen bonding with amino acid residues within an enzyme's active site, thereby enhancing binding affinity and biological activity.[1] A thorough understanding of its molecular structure is therefore essential for chemists aiming to leverage its unique properties in rational drug design.

Molecular Architecture and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a complete understanding of its structure and inherent properties.

Core Structure and Nomenclature

The systematic IUPAC name for this compound is this compound. The molecule consists of a benzene ring substituted with a nitrile group (-C≡N) at position 1, two fluorine atoms at positions 2 and 4, and a methyl group (-CH₃) at position 5.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The table below summarizes key physicochemical properties. While experimental data for some parameters are not widely published, reliable predicted values are available and provide a strong basis for experimental design.

| Property | Value | Source |

| CAS Number | 329314-68-3 | [1] |

| Molecular Formula | C₈H₅F₂N | [2] |

| Molecular Weight | 153.13 g/mol | [2] |

| Monoisotopic Mass | 153.039 Da | [2] |

| Appearance | Solid (predicted/typical) | [3] |

| XLogP (Predicted) | 2.2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 (N and 2xF) | [2] |

Predicted Spectroscopic Profile for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms.

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region and one in the aliphatic region. The key to interpretation lies in the spin-spin coupling between protons and fluorine atoms (J-coupling).

| Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment | Rationale |

| ~7.5 - 7.7 | Doublet of Doublets (dd) | ³JH-F ≈ 8-10 Hz, ⁴JH-H ≈ 2-3 Hz | H-6 | This proton is ortho to the nitrile group, resulting in a downfield shift. It experiences a large 3-bond coupling to the adjacent F at C4 and a smaller 4-bond coupling to H-3. |

| ~7.0 - 7.2 | Doublet of Doublets (dd) | ³JH-F ≈ 8-10 Hz, ⁴JH-H ≈ 2-3 Hz | H-3 | This proton is ortho to the fluorine at C2 and C4, leading to a more upfield shift. It couples to the adjacent F at C2 and to H-6. |

| ~2.3 - 2.5 | Singlet (or narrow t) | ⁵JH-F ≈ 1-2 Hz | -CH₃ (H-7) | The methyl protons are expected to be a singlet but may show very small 5-bond coupling to the fluorine at C4, appearing as a narrow triplet or broadened singlet. |

The proton-decoupled ¹³C NMR spectrum will show all 8 unique carbon signals. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JC-F), which is typically very large (240-260 Hz).

| Predicted Shift (δ, ppm) | Multiplicity (¹³C-{¹H}) | Assignment | Rationale |

| ~160 - 165 | Doublet (d) | C-2 | Directly bonded to fluorine (large ¹JC-F). Deshielded by both fluorine and the nitrile group. |

| ~158 - 163 | Doublet (d) | C-4 | Directly bonded to fluorine (large ¹JC-F). Deshielded by fluorine. |

| ~130 - 135 | Singlet (s) | C-6 | Aromatic CH carbon, deshielded by the adjacent nitrile group. |

| ~120 - 125 | Doublet (d) | C-5 | Bonded to the methyl group. Will show a smaller ²JC-F coupling to the fluorine at C4. |

| ~117 - 120 | Singlet (s) | C≡N | Characteristic chemical shift for a nitrile carbon.[4] |

| ~115 - 118 | Doublet (d) | C-3 | Aromatic CH carbon, shielded by adjacent fluorine atoms. Will show ²JC-F coupling. |

| ~100 - 105 | Doublet (d) | C-1 | Quaternary carbon attached to the nitrile. Will show ²JC-F coupling to the fluorine at C2. |

| ~15 - 20 | Singlet (s) | -CH₃ | Typical shift for an aromatic methyl group. |

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms.[5][6] The spectrum is expected to show two distinct signals, each being a doublet due to mutual F-F coupling.

| Predicted Shift (δ, ppm vs CFCl₃) | Multiplicity | Coupling Constant (Hz) | Assignment | Rationale |

| -105 to -115 | Doublet (d) | ⁴JF-F ≈ 5-15 Hz | F at C-4 | The fluorine at C4 is ortho to a methyl group and a proton. |

| -115 to -125 | Doublet (d) | ⁴JF-F ≈ 5-15 Hz | F at C-2 | The fluorine at C2 is ortho to the nitrile group and a proton. The electron-withdrawing nitrile group likely shifts it slightly upfield compared to the F at C4.[7] |

Infrared (IR) Spectroscopy: Key Vibrational Modes

The IR spectrum provides confirmation of key functional groups. The most characteristic vibrations are the nitrile stretch and the carbon-fluorine stretches.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Rationale |

| 2220 - 2240 | Strong, Sharp | C≡N stretch | This is a highly characteristic and clean signal for the nitrile functional group.[8] |

| 1500 - 1620 | Medium - Strong | C=C aromatic ring stretches | Multiple bands are expected in this region, confirming the presence of the benzene ring. |

| 1200 - 1350 | Strong | C-F stretch (Aryl-F) | The C-F stretching vibrations in aromatic compounds are typically strong and appear in this region. |

| 2850 - 3000 | Weak - Medium | C-H stretch (sp³ -CH₃) | Corresponds to the methyl group C-H bonds. |

| 3030 - 3100 | Weak | C-H stretch (sp² Ar-H) | Corresponds to the aromatic C-H bonds. |

Mass Spectrometry: Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and structural information from fragmentation patterns.

| m/z Value | Interpretation | Rationale |

| 153 | Molecular Ion (M⁺) | Corresponds to the exact mass of C₈H₅F₂N. Its presence confirms the molecular formula. |

| 138 | [M - CH₃]⁺ | Loss of the methyl radical (15 Da) is a common fragmentation pathway for methylated aromatics, leading to a stable cation.[9] |

| 126 | [M - HCN]⁺ | Loss of neutral hydrogen cyanide (27 Da) is a characteristic fragmentation for benzonitriles.[10] |

Synthesis and Characterization Workflow

A robust and reproducible synthesis protocol is the foundation of any research involving a specific molecule. The subsequent analytical workflow ensures the identity and purity of the final product, embodying the principle of a self-validating system.

Protocol: Synthesis via Cyanation of 1,5-Difluoro-2-iodo-4-methylbenzene

This procedure is based on established cyanation methodologies for aryl halides.[1]

Materials:

-

1,5-Difluoro-2-iodo-4-methylbenzene

-

Copper(I) Cyanide (CuCN)

-

Anhydrous N,N-Dimethylformamide (DMF) or similar polar aprotic solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for reflux and workup

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (or equivalent solvent system)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,5-Difluoro-2-iodo-4-methylbenzene (1.0 eq) and Copper(I) Cyanide (1.2 - 1.5 eq).

-

Inerting: Evacuate the flask and backfill with inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous DMF via syringe to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

-

Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. The causality here is that high temperature is required to overcome the activation energy for this type of nucleophilic substitution on an aryl halide.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to yield the pure this compound as a solid.

Workflow for Structural Verification

A logical workflow is critical to validate the outcome of the synthesis. The purified product from the protocol above must be subjected to the spectroscopic analyses detailed in Section 3.0 to confirm its molecular structure unequivocally.

Caption: Logical workflow for the synthesis and structural validation.

Application in Drug Discovery: A Key Pharmacophore

The utility of this compound is best exemplified by its role as a building block for PARP1 inhibitors. In this context, the molecule is not just a passive scaffold but an active contributor to the pharmacophore.

-

Hydrogen Bonding: The fluorine at the C4 position can act as a hydrogen bond acceptor, forming a key interaction with backbone amide protons of amino acids like Glycine or Serine in the PARP1 active site.[1] This interaction is crucial for anchoring the inhibitor and ensuring high potency.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functionalities on the final drug molecule, influencing its ionization state at physiological pH and thus affecting cell permeability and target engagement.

-

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the half-life of the drug molecule in the body.[1]

The nitrile group itself is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to build more complex heterocyclic systems, making this compound a highly adaptable starting point for library synthesis in a drug discovery campaign.

Conclusion

This compound is a high-value intermediate whose molecular structure is ideally suited for modern drug discovery. This guide has provided a comprehensive, albeit predictive, analysis of its key structural and spectroscopic features. By understanding the expected NMR, IR, and MS signatures, researchers can confidently verify the identity and purity of this compound after synthesis. The detailed synthetic protocol and characterization workflow provide a practical, self-validating framework for its use in the laboratory. As the demand for sophisticated, highly functionalized therapeutic agents continues to grow, a deep, molecular-level understanding of such critical building blocks will remain indispensable for the advancement of medicinal chemistry.

References

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

SpectraBase. (n.d.). 5-FLUORO-2,4-DIMETHOXY-BENZONITRILE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

University of Wisconsin-Madison. (2001). Fluorine NMR. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H5F2N). Retrieved from [Link]

-

University of California, Davis. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

-

University of Wisconsin Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-5-propan-2-yloxybenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,4-difluoro-3-methylbenzonitrile (C8H5F2N). Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-5-propoxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-5-nitrobenzonitrile. Retrieved from [Link]

-

No Brain Too Small. (n.d.). Spectroscopy Data Sheet for AS91388 IR Spectra. Retrieved from [Link]

Sources

- 1. This compound|CAS 329314-68-3 [benchchem.com]

- 2. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]

- 3. 2,4-Difluoro-5-Methyl-Benzonitrile | Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. biophysics.org [biophysics.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. azom.com [azom.com]

- 8. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chemconnections.org [chemconnections.org]

An In-Depth Technical Guide to 2,4-Difluoro-5-methylbenzonitrile

Abstract: This technical guide provides a comprehensive overview of 2,4-Difluoro-5-methylbenzonitrile, a fluorinated aromatic nitrile of significant interest to the pharmaceutical and materials science sectors. The document elucidates the compound's chemical identity, physical properties, synthesis methodologies, and critical applications, with a particular focus on its role as a key building block in the development of targeted cancer therapies. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, chemists, and drug development professionals with the requisite knowledge for its effective utilization.

Chemical Identity and Physicochemical Properties

This compound is a solid, fluorinated aromatic nitrile.[1][2] Its identity is defined by the following key identifiers and properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | 2,4-Difluoro-5-Methyl-Benzonitrile[2] |

| CAS Number | 329314-68-3[3] |

| Molecular Formula | C₈H₅F₂N[3][4] |

| Molecular Weight | 153.13 g/mol [3] |

| Canonical SMILES | CC1=C(C=C(C(=C1)F)F)C#N |

| InChI Key | InChI=1S/C8H5F2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3 |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Solid (Typically white to off-white crystals/powder)[1] |

| Solubility | Low solubility in water; Soluble in common organic solvents[1] |

| Stability | Stable under normal storage conditions[1] |

| Melting Point | Data not consistently reported; requires experimental verification. |

| Boiling Point | Data not consistently reported; requires experimental verification. |

Synthesis and Mechanistic Considerations

The primary route for synthesizing this compound is through a cyanation reaction, a cornerstone transformation in organic chemistry for installing the nitrile functional group.

The Rosenmund-von Braun Reaction: A Proven Approach

The most cited method for the synthesis of this compound is a variation of the Rosenmund-von Braun reaction, which involves the copper-catalyzed cyanation of an aryl halide.[3][5] In this specific case, the precursor is 1,5-difluoro-2-iodo-4-methylbenzene.[3]

Causality of Reagent Selection:

-

Aryl Halide Precursor (1,5-difluoro-2-iodo-4-methylbenzene): The choice of an aryl iodide is strategic. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making it more susceptible to oxidative addition to the copper catalyst, thereby facilitating the reaction under milder conditions.

-

Cyanide Source (Cuprous Cyanide, CuCN): Cuprous cyanide (CuCN) is a classic and effective reagent for this transformation.[5] It serves a dual role as both the source of the cyanide nucleophile and a component of the catalytic system. The use of stoichiometric or super-stoichiometric amounts of CuCN is common in traditional protocols.[5] Modern variations may use other cyanide sources like KCN, NaCN, or Zn(CN)₂ in the presence of a copper catalyst.[6]

-

Solvent (High-Boiling Aprotic Solvents): Solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically employed. Their high boiling points allow the reaction to be conducted at the elevated temperatures often required for the Rosenmund-von Braun reaction, and their polar aprotic nature helps to solubilize the reactants and facilitate the nucleophilic substitution.

Generalized Synthesis Workflow

The logical flow of the synthesis is depicted below, starting from the aryl iodide precursor and proceeding to the final product through a copper-catalyzed cyanation.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Copper(I) Cyanide-Mediated Cyanation

This protocol is a representative procedure based on established principles of the Rosenmund-von Braun reaction.

Materials:

-

1,5-Difluoro-2-iodo-4-methylbenzene (1.0 eq)

-

Copper(I) cyanide (CuCN) (1.2 - 1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,5-difluoro-2-iodo-4-methylbenzene (1.0 eq) and copper(I) cyanide (1.2 - 1.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of aryl iodide).

-

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to reach completion.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous sodium bicarbonate solution and stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a solid.

Applications in Drug Discovery: A Key PARP1 Inhibitor Building Block

This compound is a highly valued synthetic intermediate in medicinal chemistry.[3] Its primary application is in the synthesis of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[3]

The Role of PARP1 in Oncology

PARP1 is a crucial enzyme involved in DNA repair, particularly in the repair of single-strand breaks.[7][8] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cancer cells become heavily reliant on PARP1 for survival. Inhibiting PARP1 in these "BRCA-deficient" tumors leads to a synthetic lethality, where the accumulation of unrepaired DNA damage triggers cell death.[3] This makes PARP1 a compelling therapeutic target for various cancers, including specific types of ovarian, breast, and prostate cancer.[7][8]

Strategic Importance of the this compound Moiety

The compound serves as a critical linker or building block in the construction of complex PARP1 inhibitors, such as analogs of the approved drug Olaparib.[3][7] The specific substitution pattern is not arbitrary and imparts several advantageous properties to the final drug candidate:

-

Hydrogen Bonding: The fluorine atoms, being highly electronegative, can act as hydrogen bond acceptors. This allows for critical interactions with amino acid residues within the PARP1 enzyme's active site, potentially enhancing the binding affinity and potency of the inhibitor.[3]

-

Metabolic Stability: The introduction of fluorine atoms is a well-established strategy in drug design to block sites of metabolic oxidation.[3] This can increase the metabolic stability of the drug, leading to a longer half-life and improved pharmacokinetic profile.

-

Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity and pKa, which are key parameters affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

-

Structural Rigidity: The benzonitrile core provides a rigid scaffold, which is often desirable for locking the molecule into an optimal conformation for binding to the target enzyme.

Caption: Role of the title compound in the logic of PARP1 inhibitor development.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area.[2] Keep the container tightly sealed to prevent moisture absorption.[2] Store away from heat sources, open flames, and strong oxidizing agents.[2]

Conclusion

This compound is more than a simple chemical; it is a sophisticated building block that embodies key principles of modern medicinal chemistry. Its strategic design, featuring a fluorinated benzonitrile core, makes it an indispensable intermediate for the synthesis of potent and selective PARP1 inhibitors. A thorough understanding of its synthesis, properties, and the rationale behind its application provides researchers with a powerful tool for advancing the development of next-generation cancer therapeutics.

References

- Nanjing Finechem Holding Co.,Limited. (n.d.). 2,4-Difluoro-5-Methyl-Benzonitrile | Properties, Uses, Safety Data & Suppliers in China.

- Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides.

- Benchchem. (n.d.). This compound|CAS 329314-68-3.

- PubMed. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source.

- ResearchGate. (2021). ChemInform Abstract: Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source.

- Apollo - University of Cambridge. (n.d.). Chapter 1: A review of cyanation.

- Nanjing Finechem Holding Co.,Limited. (n.d.). 2,4-Difluoro-5-Methyl-Benzonitrile | Properties, Uses, Safety Data & Suppliers in China.

- ChemicalBook. (n.d.). This compound.

- PubMed Central. (n.d.). Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy.

- PubMed. (2017). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling.

Sources

- 1. Copper-mediated cyanation of aryl halide with the combined cyanide source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Difluoro-5-Methyl-Benzonitrile | Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 3. This compound|CAS 329314-68-3 [benchchem.com]

- 4. This compound [chemicalbook.com]

- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,4-Difluoro-5-methylbenzonitrile: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within this context, 2,4-Difluoro-5-methylbenzonitrile has emerged as a pivotal intermediate, particularly valued by researchers, scientists, and drug development professionals. Its structural architecture is of significant interest in the synthesis of targeted therapeutics, most notably as a precursor to a novel class of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[1] PARP1 is a crucial enzyme in DNA repair, and its inhibition represents a promising therapeutic strategy for treating cancers, especially those with deficiencies in other repair pathways like BRCA-mutant tumors.[1] This guide provides an in-depth examination of the core physical and chemical properties of this compound, its synthesis, spectral characteristics, and its critical role as a synthetic intermediate.

Physicochemical Properties

This compound is typically a cream to yellow crystalline solid under standard conditions.[2] Its key physical and chemical identifiers and properties are summarized below, providing a foundational dataset for laboratory and developmental applications.

| Property | Value | Source(s) |

| CAS Number | 329314-68-3 | [2][3][4] |

| Molecular Formula | C₈H₅F₂N | [1][2][5][6] |

| Molecular Weight | 153.13 g/mol | [1][2][5][7] |

| Appearance | Cream to yellow Crystalline Solid | [2] |

| Melting Point | 43-50 °C | [2] |

| Boiling Point | 212.8 °C (at 760 mmHg) | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 82.5 °C | [2] |

| Solubility | Low solubility in water; Soluble in common organic solvents. | [5] |

| Stability | Stable under normal laboratory conditions. | [5] |

Molecular Structure and Spectral Analysis

The structural arrangement of the nitrile, methyl, and two fluorine substituents on the benzene ring dictates the compound's reactivity and its utility in synthesis.

Caption: 2D structure of this compound.

Spectral Data Interpretation

While experimental spectra for this compound are not widely published, its characteristic spectral features can be reliably predicted based on its functional groups and data from closely related analogs.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a sharp, strong absorption band for the nitrile (C≡N) stretching vibration, typically observed in the 2220-2260 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹. Strong bands corresponding to C-F stretching are expected in the 1100-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should display two signals in the aromatic region and one signal in the aliphatic region. The methyl (CH₃) protons would appear as a singlet (or a narrow triplet due to small J-coupling with the adjacent fluorine) around 2.2-2.5 ppm. The two aromatic protons would appear as complex multiplets due to H-H and H-F spin-spin coupling.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The nitrile carbon (C≡N) is expected around 115-120 ppm. The methyl carbon would be found at approximately 15-20 ppm. The six aromatic carbons will appear in the 110-165 ppm range, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants (¹JCF), a characteristic feature of fluorinated aromatics.

Mass Spectrometry (MS): High-resolution mass spectrometry should show the molecular ion [M]⁺ at an m/z corresponding to its exact mass of 153.0390.[2] Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts, such as [M+H]⁺ (123.2 Ų) and [M+Na]⁺ (135.6 Ų).[6]

Synthesis and Reactivity

The primary documented synthesis of this compound involves a cyanation reaction. This approach highlights the compound's role as a downstream derivative of other functionalized aromatics.

Experimental Protocol: Cyanation Reaction

A common synthetic route is the cyanation of a corresponding aryl halide precursor, such as 1,5-difluoro-2-iodo-4-methylbenzene, using a cyanide source like cuprous cyanide (CuCN).[1]

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry reaction flask, add 1,5-difluoro-2-iodo-4-methylbenzene and cuprous cyanide (CuCN). The flask is then purged with an inert gas (e.g., Nitrogen or Argon).

-

Solvent Addition: A high-boiling point polar aprotic solvent, such as DMF or NMP, is added via syringe.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically >120 °C) and stirred for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Work-up and Purification: Upon cooling, the reaction mixture is poured into an aqueous solution (often containing a complexing agent like ferric chloride or ammonia to remove copper salts) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Final Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Caption: Synthetic workflow for this compound.

Application in Drug Development: A PARP1 Inhibitor Intermediate

The principal value of this compound lies in its role as a strategic building block for complex pharmaceutical agents.[1] Its structure is integral to the synthesis of potent and selective PARP1 inhibitors, which are at the forefront of targeted cancer therapy.

The rationale behind its use is multifaceted:

-

Structural Scaffold: The benzonitrile core provides a rigid framework for orienting other functional groups.

-

Synthetic Handle: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering versatile points for further chemical modification.

-

Fluorine-Mediated Interactions: The strategically placed fluorine atoms are not merely passive substituents. In the context of PARP1 inhibitors, they can form crucial hydrogen bonds with amino acid residues like Glu763 and Ser864 in the enzyme's active site.[1] This interaction can significantly enhance the binding affinity and selectivity of the final drug molecule. The high electronegativity of fluorine also modulates the electronic properties of the aromatic ring, influencing the molecule's overall pharmacokinetic profile.[1]

Caption: Role as a building block in the drug discovery pipeline.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive safety data sheet (SDS) is the ultimate authority, the hazard profile can be inferred from structurally similar fluorinated benzonitriles. These compounds are generally classified as harmful or toxic.

| Precaution Category | Recommended Action | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. | [5] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | [5] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, open flames, and strong oxidizing agents. | [5] |

| First Aid (General) | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth. Seek medical attention if you feel unwell. | [5] |

| Potential Hazards | Based on analogs, may be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation. | [7] |

Disclaimer: This information is for guidance only. Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this compound.

Conclusion

This compound is more than a simple organic molecule; it is a high-value intermediate that empowers the synthesis of sophisticated, next-generation pharmaceuticals. Its well-defined physicochemical properties, combined with the strategic placement of its fluoro and nitrile functional groups, make it an indispensable tool for medicinal chemists. Its demonstrated utility in the construction of PARP1 inhibitors underscores its importance in oncology research and highlights the critical role that carefully designed building blocks play in the journey from laboratory concept to life-saving therapy.

References

-

PubChemLite. (n.d.). This compound (C8H5F2N). Retrieved January 5, 2026, from [Link]

-

2A Biotech. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. Retrieved January 5, 2026, from [Link]

-

Wired Chemist. (n.d.). Benzonitrile Carbon-13 Full Spectrum. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). 5-Fluoro-2-methylbenzonitrile. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). Benzyl nitrile. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 329314-68-3 [sigmaaldrich.com]

- 4. halochem.com [halochem.com]

- 5. 2,4-Difluoro-5-Methyl-Benzonitrile | Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 6. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]

- 7. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2,4-Difluoro-5-methylbenzonitrile

Introduction: A Chemist's Perspective on a Modern Synthetic Building Block

2,4-Difluoro-5-methylbenzonitrile is a fluorinated aromatic nitrile, a class of compounds increasingly vital to modern medicinal chemistry. For researchers in drug discovery, its utility lies in its role as a key intermediate for complex molecular architectures. Specifically, it has been instrumental in the synthesis of novel poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a promising class of anticancer agents.[1][2] The strategic placement of fluorine atoms and the nitrile group provides unique electronic properties and metabolic stability, making it a valuable tool for fine-tuning the pharmacokinetic profiles of drug candidates.[3]

However, the very features that make this molecule synthetically attractive—the nitrile group and fluorine substituents—also necessitate a rigorous and informed approach to its handling. Organic nitriles can be metabolized to cyanide in the body, posing a significant toxicological risk, while thermal decomposition of fluorinated compounds can release highly corrosive hydrogen fluoride.[4][5] This guide, therefore, is designed for the discerning scientist. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper understanding of the "why" behind the recommended safety protocols, grounded in the chemical nature of this compound and extensive field experience.

Section 1: Physicochemical and Hazard Profile

A foundational understanding of a compound's physical and chemical properties is the first step in a comprehensive risk assessment.

1.1: Physical and Chemical Properties

The properties of this compound dictate its behavior under various laboratory conditions. Its solid form at room temperature and relatively high flash point are key considerations for storage and handling.

| Property | Value | Source |

| CAS Number | 329314-68-3 | [6] |

| Molecular Formula | C₈H₅F₂N | [6] |

| Molecular Weight | 153.13 g/mol | [7] |

| Appearance | Cream to yellow crystalline solid | [6] |

| Melting Point | 43-50 °C | [6] |

| Boiling Point | 212.8 °C at 760 mmHg | [6] |

| Flash Point | 82.5 °C | [6] |

| Solubility | Low solubility in water; Soluble in common organic solvents. | [7] |

1.2: GHS Hazard Classification and Toxicological Insight

This compound is classified as hazardous. The primary toxicological concern with aromatic nitriles is their potential to release cyanide (CN⁻) in vivo. The cyanide ion is a potent inhibitor of cytochrome c oxidase, a critical enzyme in cellular respiration. This inhibition leads to histotoxic hypoxia, where cells are unable to use oxygen, resulting in rapid systemic failure.[4] Symptoms of cyanide poisoning can include weakness, headache, dizziness, rapid breathing, nausea, and vomiting, and in severe cases, convulsions, loss of consciousness, and death.[4]

The Globally Harmonized System (GHS) classifications for this compound reflect its acute toxicity through multiple routes of exposure, as well as its irritant properties.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

Source: Consolidated from supplier safety data.

It is crucial to understand that while the compound itself is harmful, the delayed onset of severe symptoms characteristic of nitrile poisoning can be deceptive.[4] Any exposure should be treated as a serious medical event.

Section 2: The Self-Validating Protocol: Engineering and Personal Safety

A robust safety protocol is a self-validating system where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize risk.

2.1: Engineering Controls - The Primary Barrier

The most effective way to prevent exposure is to contain the hazard at its source.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[4] This is non-negotiable. The fume hood provides the primary barrier against inhalation of dust or vapors and contains any potential releases.

-

Designated Work Area: Establish a designated area within the fume hood specifically for working with this compound.[3][8] This area should be clearly marked with hazard signs. This practice minimizes the potential for cross-contamination of other experiments and equipment.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

2.2: Administrative Controls - The Procedural Safeguard

-

Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for the use of this compound must be written and understood by all personnel who will handle the compound. This SOP should integrate the information from this guide and the compound's SDS.

-

Working Alone: Never work with this compound alone or outside of normal working hours.[4][8] A "buddy system" ensures that in the event of an emergency, someone is available to provide immediate assistance and call for help.

-

Minimizing Quantities: Purchase and use the smallest quantity of the compound necessary for your experimental needs to minimize the potential impact of a spill or accidental release.[3]

2.3: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE is essential but should not be relied upon as the primary means of protection.

| PPE Type | Specification and Rationale |

| Hand Protection | Double-gloving with nitrile gloves is strongly recommended.[4] Nitrile offers good resistance to many organic solvents and chemicals.[9] The outer glove should be removed and disposed of immediately upon any suspected contamination. Always inspect gloves for tears or holes before use and wash hands thoroughly after removing gloves. |

| Eye Protection | Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3] |

| Body Protection | A flame-resistant lab coat should be worn and kept fully fastened. Ensure that clothing covers all exposed skin, including long pants and closed-toe shoes.[4] |

| Respiratory Protection | For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, if there is a potential for exposure outside of a fume hood (e.g., during a large spill), a full-facepiece respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[10] |

Section 3: In the Laboratory - Storage, Handling, and Reactivity

3.1: Storage and Segregation

Proper storage is critical to maintaining the stability of the compound and preventing hazardous reactions.

-

Container: Store in a tightly sealed, clearly labeled container.[7]

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic solids.[7]

-

Incompatibilities: Crucially, store this compound separately from acids and strong oxidizing agents. [4] Aromatic nitriles can react with strong acids to rapidly evolve highly toxic hydrogen cyanide (HCN) gas.[4] They are also incompatible with strong bases and reducing agents.

3.2: Handling and Experimental Causality

Given its use in synthesizing PARP1 inhibitors, this compound will likely be subjected to various reaction conditions.[1][2]

-

Inert Atmosphere: Many reactions involving organometallic reagents or sensitive intermediates require an inert atmosphere (e.g., nitrogen or argon). While the compound itself is stable in air, the reaction conditions may necessitate the exclusion of air and moisture.

-

Temperature Control: Be mindful of the compound's melting point (43-50 °C). If heating is required, do so in a controlled manner (e.g., using a heating mantle with a temperature controller).

-

Thermal Decomposition: Avoid excessive heating. Upon thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF) and oxides of nitrogen. The nitrile group can lead to the formation of hydrogen cyanide (HCN).[5][11]

3.3: Logical Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound in a research setting.

Sources

- 1. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|CAS 329314-68-3 [benchchem.com]

- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. - Division of Research Safety | Illinois [drs.illinois.edu]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. echemi.com [echemi.com]

- 7. 2,4-Difluoro-5-Methyl-Benzonitrile | Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 8. lsuhsc.edu [lsuhsc.edu]

- 9. monash.edu [monash.edu]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetonitrile [cdc.gov]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Material Safety Data Sheet for 2,4-Difluoro-5-methylbenzonitrile

Introduction: Navigating the Chemistry and Safety of a Key Building Block

2,4-Difluoro-5-methylbenzonitrile is a fluorinated aromatic nitrile, a class of compounds increasingly vital in the landscape of modern drug discovery and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine and nitrile groups, make it a valuable intermediate for synthesizing complex molecular architectures, particularly active pharmaceutical ingredients (APIs). For the researchers and scientists handling this compound, a deep and intuitive understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible and successful research.

This guide moves beyond a simple recitation of safety data. It aims to provide a cohesive, in-depth analysis of the Material Safety Data Sheet (MSDS) for this compound (CAS No. 329314-68-3). By elucidating the causality behind safety protocols and emergency procedures, this document serves as a practical whitepaper for laboratory professionals, ensuring that scientific advancement and personal safety proceed in tandem.

Section 1: Chemical Identification & Physicochemical Properties

A precise understanding of a chemical's identity and physical characteristics is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling protocols.

Table 1: Core Identification and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 329314-68-3 | [1][3][4][5] |

| Molecular Formula | C₈H₅F₂N | [1][2][5] |

| Molecular Weight | 153.13 g/mol | [1][2][5] |

| Appearance | Cream to yellow Crystalline Solid | [1] |

| Melting Point | 43-50 °C | [1] |

| Boiling Point | 212.8 °C at 760 mmHg | [1] |

| Density | ~1.2 g/cm³ | [1] |

| Flash Point | ~82.5 °C | [1] |

| Solubility | Low solubility in water; Soluble in common organic solvents. | [2] |

Note: Some physical properties, such as boiling and flash points, may be predicted values and should be treated as estimations.

The compound's nature as a solid with a relatively low melting point indicates that it may melt or soften on warm days or near heated equipment. Its high boiling point and flash point suggest it is not highly volatile or flammable at standard room temperature, but it is still a combustible solid.

Section 2: Hazard Identification & GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on available data, this compound is classified as a hazardous substance.[1]

Primary Hazards Include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] Nitrile compounds can sometimes be metabolized to release cyanide, a mechanism of toxicity that warrants significant respect and caution.

-

Skin Irritation: Causes skin irritation upon direct contact.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory tract irritation if the dust or powder is inhaled.[1]

The following diagram illustrates the GHS pictograms and hazard statements associated with this chemical, providing an immediate visual reference for the nature of the risks involved.

Caption: GHS hazard pictograms and statements for the compound.

Section 3: Risk Mitigation & Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during the routine handling and storage of this compound.

Engineering Controls & Personal Protective Equipment (PPE)

The primary line of defense is to engineer out the hazard. When engineering controls are insufficient, PPE is required.

-

Engineering Controls: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is mandatory for any procedure that involves weighing, transferring, or dissolving the solid, or any operation that could generate dust. Eyewash stations and safety showers must be readily accessible.[6]

-

Personal Protective Equipment (PPE): A multi-barrier approach is essential. The diagram below outlines the necessary PPE ensemble for handling this compound.

Caption: Required PPE ensemble for handling the compound.

Step-by-Step Safe Handling Protocol

-

Preparation: Cordon off the work area. Ensure the chemical fume hood sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the hood.

-

Donning PPE: Put on all required PPE as outlined in the diagram above. Check gloves for any signs of degradation or puncture.

-

Weighing & Transfer: Perform all transfers of the solid compound deep within the fume hood to contain any dust. Use a micro-spatula to minimize the generation of airborne particles. Avoid creating dust clouds.

-

Post-Handling: Tightly close the primary container.[2] Decontaminate all surfaces, spatulas, and glassware that came into contact with the chemical.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding cross-contamination. Wash hands thoroughly with soap and water after handling is complete.[6]

Storage Requirements

Proper storage is critical to maintaining the chemical's stability and preventing accidental release or reaction.

-

Location: Store in a cool, dry, and well-ventilated area.[1][2]

-

Container: Keep the container tightly sealed to prevent moisture absorption.[2]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6] Keep away from heat sources, open flames, and sparks.[2]

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response can significantly reduce harm.

First-Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15-20 minutes. Seek medical attention if irritation persists.[6][8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[6] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6]